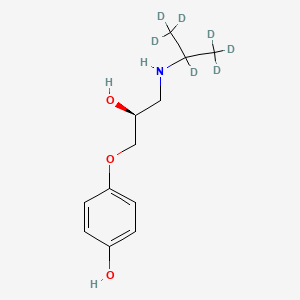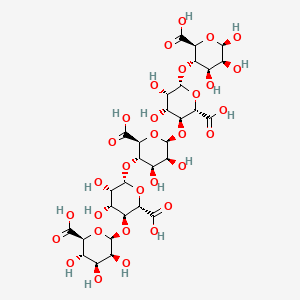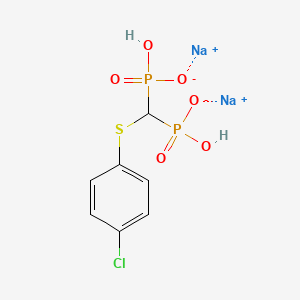
Simeprevir-13Cd3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simeprevir-13Cd3: is a labeled version of Simeprevir, a potent and highly specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This compound is labeled with carbon-13 and deuterium, which makes it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Simeprevir-13Cd3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Simeprevir. The synthetic route typically includes the following steps:
Preparation of the Core Structure: The core structure of Simeprevir is synthesized through a series of organic reactions, including cyclization and functional group transformations.
Incorporation of Isotopes: Carbon-13 and deuterium are introduced into specific positions of the molecule using isotope-labeled reagents. This step requires precise control of reaction conditions to ensure the correct placement of the isotopes.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors and optimized conditions to maximize yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Regulatory Compliance: The production process adheres to regulatory guidelines to ensure the safety and efficacy of the compound
化学反応の分析
Types of Reactions: Simeprevir-13Cd3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: Simeprevir-13Cd3 is used as a tracer in chemical research to study the metabolic pathways and degradation products of Simeprevir. The labeled isotopes allow for precise quantification and tracking of the compound in various chemical reactions .
Biology: In biological research, this compound is used to investigate the interaction of Simeprevir with biological targets, such as the HCV NS3/4A protease. The labeled compound helps in understanding the binding affinity and specificity of Simeprevir .
Medicine: this compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Simeprevir in the human body. The labeled isotopes provide detailed information on the drug’s behavior in vivo .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of Simeprevir formulations. The labeled compound helps in identifying the most effective formulations and delivery methods .
作用機序
Simeprevir-13Cd3 exerts its effects by inhibiting the HCV NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral replication. This inhibition leads to a reduction in viral load and helps in the treatment of chronic hepatitis C infection .
Molecular Targets and Pathways:
HCV NS3/4A Protease: The primary target of this compound is the HCV NS3/4A protease. The compound binds to the protease with high affinity, blocking its activity.
Viral Replication Pathway: By inhibiting the protease, this compound disrupts the viral replication pathway, leading to a decrease in viral RNA levels.
類似化合物との比較
Boceprevir: Another HCV NS3/4A protease inhibitor with a similar mechanism of action.
Telaprevir: A first-generation HCV NS3/4A protease inhibitor with a different resistance profile.
Grazoprevir: A second-generation HCV NS3/4A protease inhibitor with improved efficacy and safety profile.
Uniqueness of Simeprevir-13Cd3: this compound is unique due to its isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The labeled isotopes provide valuable information on the drug’s behavior in the body, making it a crucial tool in drug development and research .
特性
分子式 |
C38H47N5O7S2 |
|---|---|
分子量 |
754.0 g/mol |
IUPAC名 |
(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-13-methyl-17-[8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-7-(trideuterio(113C)methoxy)quinolin-4-yl]oxy-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1/i5+1D3 |
InChIキー |
JTZZSQYMACOLNN-IWQNPWMRSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OC1=C(C2=C(C=C1)C(=CC(=N2)C3=NC(=CS3)C(C)C)O[C@@H]4C[C@@H]5C(C4)C(=O)N(CCCC/C=C\[C@@H]6C[C@]6(NC5=O)C(=O)NS(=O)(=O)C7CC7)C)C |
正規SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)



![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)



